molecular formula C9H16N2O B3033242 (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-18-8

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol

Cat. No.: B3033242
CAS No.: 1007542-18-8
M. Wt: 168.24 g/mol
InChI Key: MAZLEIJFGMDWCL-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid-Liquid Extraction of Metal Ions

(Lamsayah et al., 2015) explored the use of bidentate pyrazole ligands, derived from 3,5-dimethyl-1H-pyrazol-1-yl)methanol, for extracting metal ions like iron and cadmium from aqueous solutions. This indicates its potential application in selective metal extraction processes.

Molecular Structure Analysis

(Zheng et al., 2010) synthesized new 3,5-diaryl-1H-pyrazoles and studied their crystal structures, demonstrating the molecule's relevance in understanding hydrogen bonding and dimerization in solution.

Synthesis of Pyrazole Derivatives

(Hote & Lokhande, 2014) utilized 3,5-dimethyl-1H-pyrazol-1-yl)methanol in the synthesis of pyrazole derivatives, highlighting its role in creating new compounds with potential applications in various fields.

Antibacterial Activity

(Tharmaraj et al., 2009) reported on Cu(II), Co(II), and Ni(II) complexes of a ligand based on 3,5-dimethyl-1H-pyrazol-1-yl)methanol, showing enhanced antimicrobial activity, suggesting its use in developing new antibacterial agents.

DFT and Molecular Docking Analysis

(Lynda, 2021) synthesized pyrazole derivatives and used DFT and molecular docking analysis for antibacterial and antioxidant activities, indicating the molecule's utility in pharmaceutical research.

Eco-friendly Synthesis of α-Amino Esters

(Mabrouk et al., 2020) focused on an economical and eco-friendly synthesis strategy using pyrazole alcohols, including 3,5-dimethyl-1H-pyrazol-1-yl)methanol, for producing bioactive molecules.

Antifungal and Antibacterial Activities

(Abrigach et al., 2016) synthesized N,N,N',N'-tetradentate pyrazoly compounds, showing specific antifungal properties and lack of antibacterial activity, providing insights into their use in targeting specific microbial infections.

Catalysis and Synthesis Studies

(Bouanane et al., 2017) evaluated pyrazoloquinoxaline derivatives for their catecholase activities, showcasing the molecule's relevance in catalysis and synthesis.

Antimicrobial and Anticancer Agents

(Hafez et al., 2016) synthesized novel pyrazole derivatives showing significant antimicrobial and anticancer activities, suggesting its potential in developing new therapeutic agents.

Antifungal Activities

(Boussalah et al., 2013) studied the antifungal activities of pyrazolyl compounds against specific fungal strains, demonstrating its potential in agricultural and medical applications.

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful .

Future Directions

Research into pyrazoles is ongoing, with many potential applications in medicinal chemistry, agriculture, and materials science. For example, pyrazole derivatives are being investigated for their potential use as anticancer, anti-inflammatory, and antimicrobial agents .

Properties

IUPAC Name

(3,5-dimethyl-1-propylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZLEIJFGMDWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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